molecular formula C13H7ClF2O2 B6400091 4-Chloro-2-(2,3-difluorophenyl)benzoic acid CAS No. 1261973-06-1

4-Chloro-2-(2,3-difluorophenyl)benzoic acid

Cat. No.: B6400091
CAS No.: 1261973-06-1
M. Wt: 268.64 g/mol
InChI Key: BKKHZSXZCAJTIE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,3-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,3-difluorophenyl)benzoic acid typically involves the following steps:

    Halogenation: The introduction of chlorine and fluorine atoms into the benzene ring can be achieved through halogenation reactions. For instance, chlorination can be performed using chlorine gas or sodium hypochlorite, while fluorination can be done using reagents like Selectfluor.

    Coupling Reactions: The Suzuki-Miyaura coupling reaction is a common method for forming carbon-carbon bonds between aryl halides and boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,3-difluorophenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Phenolic Compounds: Formed through nucleophilic substitution reactions.

    Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

4-Chloro-2-(2,3-difluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,3-difluorophenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2,3-difluorophenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-(2,3-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-7-4-5-9(13(17)18)10(6-7)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKHZSXZCAJTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689671
Record name 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-06-1
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-2′,3′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261973-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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